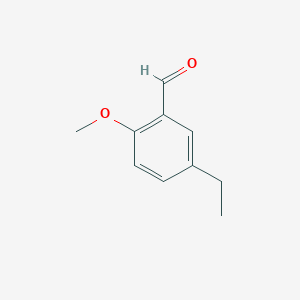

5-Ethyl-2-methoxybenzaldehyde

Description

Contemporary Significance in Organic Chemistry and Methodological Development

Substituted aromatic aldehydes are crucial in numerous chemical synthesis processes. wisdomlib.org They are versatile intermediates used to build a wide array of organic molecules, including pharmaceuticals, polymers, and fine chemicals. wisdomlib.orgbloomtechz.com Compounds like 5-Ethyl-2-methoxybenzaldehyde are valuable because the different functional groups on the aromatic ring can be selectively targeted or used to influence reactions. For instance, the aldehyde group is highly reactive and participates in a vast number of chemical transformations, such as condensation reactions, reductions, and oxidations. bloomtechz.com

The development of new synthetic methods often relies on a variety of substrates to test the scope and limitations of a new reaction. Substituted benzaldehydes are frequently used for this purpose. mdpi.comrsc.org The electronic properties of the substituents—such as the electron-donating methoxy (B1213986) group and the weakly activating ethyl group in this compound—can significantly influence reaction outcomes. Research on the oxidation of various methoxy-substituted benzaldehydes has shown how substituent position affects reaction kinetics, providing valuable data for mechanistic understanding. researchgate.nettandfonline.com Similarly, studies on the allylation of substituted benzaldehydes demonstrate how different groups on the ring impact reaction yields. mdpi.com Therefore, this compound stands as a potentially useful substrate for probing new catalytic systems and reaction conditions.

Structural Framework and Relevance for Synthetic and Mechanistic Studies

The structure of this compound consists of a benzene (B151609) ring substituted with three functional groups: an aldehyde group (-CHO) at position 1, a methoxy group (-OCH₃) at position 2, and an ethyl group (-CH₂CH₃) at position 5. This specific arrangement of an ortho-methoxy group and a para-ethyl group relative to the aldehyde function dictates its chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | This compound | aobchem.com |

| CAS Number | 85944-02-1 | aobchem.comchemical-suppliers.euguidechem.com |

| Molecular Formula | C₁₀H₁₂O₂ | aobchem.comchemical-suppliers.euguidechem.com |

| Molecular Weight | 164.20 g/mol | guidechem.com |

| Canonical SMILES | CCC1=CC(=C(C=C1)OC)C=O | guidechem.com |

The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group is of key importance. The ortho-methoxy group can influence the conformation and reactivity of the aldehyde through both steric hindrance and electronic effects. This "ortho-effect" has been noted to influence the stereochemistry in certain olefination reactions. rsc.org

For mechanistic studies, this compound is particularly relevant. The oxidation of various methoxy-substituted benzaldehydes to their corresponding carboxylic acids has been kinetically studied, revealing that all isomers are oxidized through the same mechanism, though at different rates. researchgate.nettandfonline.com Furthermore, research on the crystal structure of the related 2-methoxybenzaldehyde (B41997) shows the formation of dimers through weak C–H⋯O hydrogen bonds. researchgate.net The specific substitution pattern of this compound provides a framework to study how these non-covalent interactions and electronic effects are modulated by the additional ethyl group, offering insights into molecular recognition and self-assembly phenomena. The presence of these functional groups makes it a valuable tool for investigating reaction mechanisms and developing predictable synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVAAACXONVFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439176 | |

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85944-02-1 | |

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethyl 2 Methoxybenzaldehyde and Its Substituted Analogues

Direct Synthetic Pathways and Strategies for 5-Ethyl-2-methoxybenzaldehyde

Direct synthetic pathways to this compound are not extensively documented as named reactions specific to this molecule. However, its synthesis can be achieved through logical combinations of fundamental organic reactions. A common strategy involves the functionalization of a pre-existing substituted benzene (B151609) ring. For instance, a plausible route could start from 4-ethylphenol, which is then methoxylated to give 4-ethylanisole (B128215). Subsequent formylation would then yield the target molecule. Alternatively, one could start with a methoxy-substituted compound and introduce the ethyl group via a Friedel-Crafts alkylation, followed by formylation. The choice of pathway often depends on the availability and cost of starting materials, as well as the desired regioselectivity of the reactions.

Precursor Compounds and Starting Materials in Synthetic Design

The selection of appropriate starting materials is crucial for the successful synthesis of this compound. The choice of precursor dictates the subsequent reaction steps. Some key precursors and their synthetic utility are outlined below:

4-Ethylphenol: This compound serves as a logical starting point, containing the desired ethyl group at the correct position relative to the hydroxyl group, which can be subsequently methylated.

2-Hydroxy-5-methoxybenzaldehyde (B1199172): This precursor already contains the hydroxyl and methoxy (B1213986) groups in the desired ortho-para relationship. Alkylation of the phenolic hydroxyl group would be a key step. google.comwikipedia.orgnih.gov

4-Methoxyphenol: This commercially available material can be a precursor, requiring the introduction of both the ethyl and formyl groups. google.com

m-Anisidine: The amino group in this precursor can be diazotized and converted to other functional groups, providing a versatile handle for introducing the ethyl or formyl moieties.

1,3,5-Trimethoxybenzene: This highly activated aromatic ring can undergo selective functionalization. orgsyn.org

The following table summarizes potential starting materials and their roles in the synthesis of this compound.

| Starting Material | Key Features | Potential Synthetic Steps |

| 4-Ethylphenol | Ethyl group at position 4 | Methylation of the hydroxyl group followed by formylation. |

| 2-Hydroxy-5-methoxybenzaldehyde | Hydroxyl and methoxy groups in place | Ethylation of the aromatic ring. |

| 4-Methoxyphenol | Methoxy group at position 4 | Friedel-Crafts ethylation followed by formylation. |

Alkylation Reactions in the Synthesis of Methoxybenzaldehydes

Alkylation is a key reaction for introducing both the methoxy and ethyl groups onto the benzene ring.

O-Alkylation for Methoxy Group Introduction: The synthesis of methoxybenzaldehydes often involves the O-alkylation of a corresponding hydroxybenzaldehyde. For example, 2-hydroxy-5-methoxybenzaldehyde can be reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate to yield 2,5-dimethoxybenzaldehyde. google.comchemicalbook.com This method is a common and effective way to introduce a methoxy group onto a phenolic precursor. The use of ultrasound has also been reported to enhance the efficiency of O-alkylation reactions in the synthesis of related compounds like 4-benzyloxy-3-methoxybenzaldehyde. acs.org

Friedel-Crafts Alkylation for Ethyl Group Introduction: The ethyl group can be introduced onto an activated aromatic ring, such as an anisole (B1667542) derivative, through a Friedel-Crafts alkylation reaction. This typically involves reacting the aromatic compound with an ethylating agent like ethyl bromide or ethene in the presence of a Lewis acid catalyst.

The table below provides examples of alkylation reactions relevant to the synthesis of methoxybenzaldehydes.

| Reaction Type | Reagents | Substrate Example | Product Example |

| O-Alkylation | Dimethyl sulfate, K2CO3 | 2-Hydroxy-5-methoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde |

| O-Alkylation | Benzyl (B1604629) chloride, TBAB, Ultrasound | Vanillin | 4-Benzyloxy-3-methoxybenzaldehyde |

| Friedel-Crafts Alkylation | Ethyl bromide, AlCl3 | Anisole | 4-Ethylanisole |

Formylation Reactions for Aromatic Aldehyde Synthesis

Formylation is the crucial step for introducing the aldehyde group onto the aromatic ring. Several named reactions are employed for this purpose, particularly for electron-rich aromatic compounds like methoxy-substituted benzenes. nih.gov

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), which acts as the electrophile. name-reaction.com The aromatic substrate attacks the Vilsmeier reagent, and subsequent hydrolysis yields the aromatic aldehyde. tcichemicals.com This reaction is generally efficient for activated rings. wikipedia.org

Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols. wikipedia.orgchemeurope.com It uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid. ecu.edu The reaction typically results in ortho-formylation of phenols. wikipedia.org While traditionally known for low yields, modifications using trifluoroacetic acid can improve its efficiency and broaden its substrate scope. google.commdma.ch

Rieche Formylation: This method utilizes dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl4) to formylate aromatic rings. nih.gov It has been shown to be effective for a range of methoxy- and methyl-substituted benzenes. researchgate.net

Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols, employing chloroform (B151607) in a basic solution. chemeurope.com

The following table summarizes key formylation reactions.

| Reaction Name | Formylating Agent | Typical Substrate | Key Features |

| Vilsmeier-Haack | Vilsmeier reagent (DMF/POCl3) | Electron-rich aromatics | Good for activated rings. |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols | Primarily ortho-formylation. |

| Rieche Formylation | Dichloromethyl methyl ether/TiCl4 | Methoxy- and methylbenzenes | Good regioselectivity. |

| Reimer-Tiemann | Chloroform | Phenols | Ortho-formylation. |

Multi-component Reaction Approaches Incorporating Aldehyde Moieties

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. semanticscholar.org Aldehydes are common components in many MCRs due to the reactivity of the carbonyl group. While specific MCRs for the direct synthesis of this compound are not prominent, the aldehyde functionality makes it a potential substrate for various MCRs to generate more complex molecules.

Examples of MCRs that utilize aldehydes include:

Mannich Reaction: This reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen to form a β-amino carbonyl compound. nih.gov

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide derivative. nih.gov

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy carboxamide. organic-chemistry.org

Hantzsch Pyrrole Synthesis: In some variations, aldehydes can be used as one of the components for the synthesis of substituted pyrroles. nih.gov

These reactions highlight the versatility of the aldehyde group in constructing molecular complexity in a single pot.

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the efficiency of the synthetic steps.

Catalyst Selection and Loading: The choice of catalyst, such as the Lewis acid in Friedel-Crafts or Rieche reactions, and its concentration can significantly impact the reaction rate and selectivity.

Solvent Effects: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the reaction outcome.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition. Careful monitoring and optimization are necessary. For instance, in the alkylation of 2-hydroxy-5-methoxybenzaldehyde, the reaction time is monitored by gas chromatography to determine the point of completion. umich.edu

Stoichiometry of Reactants: The molar ratio of the reactants can affect the yield. For example, using an excess of the alkylating agent in alkylation reactions can drive the reaction to completion.

Use of Phase Transfer Catalysts: In heterogeneous reactions, such as the O-alkylation of phenols, phase transfer catalysts can significantly improve the reaction rate by facilitating the transfer of reactants between phases. acs.org

Ultrasound and Microwave Irradiation: These non-conventional energy sources can sometimes accelerate reaction rates and improve yields. acs.org

A systematic approach, such as factorial design of experiments, can be employed to efficiently explore the effects of multiple variables and identify the optimal conditions for the synthesis. rsc.org

Reaction Mechanisms and Pathways of 5 Ethyl 2 Methoxybenzaldehyde

Reactivity of the Aromatic Nucleus: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are determined by the electronic properties of the substituents already present. youtube.com In 5-Ethyl-2-methoxybenzaldehyde, the aromatic nucleus is influenced by three groups: the methoxy (B1213986) (-OCH₃) group, the ethyl (-CH₂CH₃) group, and the formyl (-CHO) group.

The methoxy and ethyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the formyl (aldehyde) group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. youtube.com

The positions on the ring are numbered as follows: C1 (with the -CHO group), C2 (with the -OCH₃ group), C3, C4, C5 (with the -CH₂CH₃ group), and C6. The directing effects of the substituents are summarized below:

-CHO group (at C1): Deactivating, meta-director (directs to C3 and C5).

-OCH₃ group (at C2): Activating, ortho, para-director (directs to C3 and C6; C5 is para but occupied).

-CH₂CH₃ group (at C5): Activating, ortho, para-director (directs to C4 and C6; C2 is ortho but occupied).

Considering these combined influences, the most activated and sterically accessible positions for an incoming electrophile are C3 and C6. The strong activating effect of the methoxy group strongly favors substitution at its ortho (C3) and para (C5, which is blocked) positions. The ethyl group also activates its ortho positions (C4 and C6). The aldehyde group deactivates the ring but directs meta (C3, C5). The confluence of these effects suggests that substitution is most likely to occur at the C3 and C6 positions, which are activated by the electron-donating groups.

| Position | Influence of -CHO (C1) | Influence of -OCH₃ (C2) | Influence of -CH₂CH₃ (C5) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Meta (Directing) | Ortho (Activating) | Meta | High |

| C4 | Ortho | Meta | Ortho (Activating) | Moderate |

| C6 | Ortho | Para (Activating) | Ortho (Activating) | High |

Carbonyl Group Transformations: Fundamental Reaction Mechanisms

The aldehyde functional group is characterized by the carbonyl group (C=O), which is highly polarized. The carbon atom bears a partial positive charge, making it electrophilic, while the oxygen atom has a partial negative charge. study.com This polarity is the key to the reactivity of the aldehyde group, making it a prime target for nucleophiles. study.comncert.nic.in

Nucleophilic addition is the most common reaction type for aldehydes. ncert.nic.inopenstax.org The general mechanism involves a nucleophile attacking the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated by a weak acid or water to yield an alcohol. openstax.orglibretexts.org

The reaction can be summarized in two steps:

Nucleophilic Attack: The nucleophile (:Nu⁻) attacks the carbonyl carbon, forming a new C-Nu bond and a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate accepts a proton (H⁺) from a source like water or a mild acid to form the final alcohol product.

Aromatic aldehydes, such as this compound, are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions. This reduced reactivity is due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl carbon less electrophilic. openstax.org The presence of additional electron-donating groups like methoxy and ethyl further slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). study.comdoubtnut.com

| Nucleophile | Reaction Name | Product Type |

|---|---|---|

| HCN (cyanide) | Cyanohydrin Formation | Cyanohydrin |

| R-MgX (Grignard Reagent) | Grignard Reaction | Secondary Alcohol |

| H₂O (water) | Hydration | Gem-diol (hydrate) |

| R-OH (alcohol) | Acetal Formation | Hemiacetal, then Acetal |

The aldehyde group can be reduced to a primary alcohol. A notable method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is highly chemoselective, reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326). minia.edu.egwikipedia.org

The mechanism of the MPV reduction is believed to proceed through a six-membered ring transition state. minia.edu.egwikipedia.orgorganic-chemistry.org

Coordination: The carbonyl oxygen of this compound coordinates with the aluminum isopropoxide catalyst.

Hydride Transfer: A hydride ion is transferred from the isopropoxide ligand to the carbonyl carbon of the aldehyde via a cyclic, pericyclic transition state. This simultaneously oxidizes the isopropanol to acetone (B3395972).

Product Release: The newly formed aluminum alkoxide of the primary alcohol is released and then protonated (typically during workup) to give the final alcohol product, (5-ethyl-2-methoxyphenyl)methanol, while the catalyst is regenerated by the excess isopropanol. minia.edu.egwikipedia.org

A key advantage of the MPV reduction is its mild conditions and high selectivity, which means other functional groups like alkenes or alkynes are typically not affected. minia.edu.egalfa-chemistry.com

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. Aldehydes are common substrates for these reactions.

Schiff Base Formation: This reaction occurs between an aldehyde and a primary amine (R-NH₂). The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. ijmcmed.org This intermediate is unstable and subsequently dehydrates (loses a molecule of water) to form an imine, also known as a Schiff base. ijmcmed.org The reaction is typically catalyzed by acid.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, like in diethyl malonate or cyanoacetic acid). wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org The mechanism involves the base deprotonating the active methylene compound to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgillinois.edu The acid-catalyzed mechanism is thought to begin with the rate-determining nucleophilic addition of the urea to the aldehyde, which then forms an N-acyliminium ion intermediate after dehydration. wikipedia.org This is followed by the addition of the enol of the β-ketoester. The final step is a ring-closing condensation reaction that eliminates a molecule of water to form the 3,4-dihydropyrimidin-2(1H)-one product. wikipedia.orgillinois.edu

Aromatic aldehydes, including derivatives of benzaldehyde, can participate in photochemical reactions when exposed to UV light. nih.govacs.org Upon absorption of light, the aldehyde can be promoted to an excited electronic state (singlet or triplet), which can then undergo several reaction pathways.

One common photochemical reaction for aromatic aldehydes is hydrogen abstraction. In its excited triplet state, the carbonyl oxygen can abstract a hydrogen atom from a suitable donor molecule (like a solvent or another reactant), leading to the formation of a ketyl radical. nih.gov These radical intermediates can then undergo further reactions, such as dimerization or coupling. Aldehydes can act as effective photoinitiators for various organic transformations, including polymerization and hydroacylation reactions. nih.govresearchgate.net The specific pathway taken depends on factors like the wavelength of light, the solvent, and the presence of other reactants.

Stereochemical Outcomes and Regioselectivity in Reactions

Regioselectivity: As discussed in section 3.1, the regioselectivity of reactions on the aromatic nucleus is controlled by the directing effects of the existing substituents. For this compound, electrophilic attack is predicted to occur primarily at the C3 and C6 positions.

Stereochemical Outcomes: Reactions at the carbonyl carbon can have significant stereochemical implications. The carbonyl group is trigonal planar, meaning a nucleophile can attack from either the top or bottom face. libretexts.org If the reaction creates a new chiral center (for example, by reduction to an alcohol or addition of an unsymmetrical Grignard reagent), and there are no other chiral influences, a racemic mixture of two enantiomers will be formed. libretexts.org However, if a chiral reagent or catalyst is used, as can be done in asymmetric versions of the Meerwein-Ponndorf-Verley reduction, it is possible to produce one enantiomer in excess. minia.edu.egwikipedia.org

Applications of this compound in Complex Molecule Synthesis Remain Undocumented in Publicly Available Scientific Literature

Despite the importance of substituted benzaldehydes as versatile building blocks in organic synthesis, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific examples detailing the use of this compound in the construction of complex molecular architectures. While the general reactivity of the methoxybenzaldehyde scaffold is well-established in a variety of cyclization and derivatization reactions, specific studies employing the 5-ethyl substituted variant for the synthesis of prominent heterocyclic systems are not readily found.

The anticipated utility of this compound would lie in its role as a precursor for a range of heterocyclic compounds. Methodologies for constructing key medicinal chemistry scaffolds such as indoles, benzimidazoles, benzofurans, benzoxepines, pyrans, and chromenes frequently involve the condensation or cyclization of substituted aldehydes. However, research articles explicitly outlining the reaction conditions, yields, and characterization of products derived from this compound for these specific applications could not be located.

Similarly, detailed studies on the functional group interconversion and modification of this compound are not present in the surveyed literature. Such studies would typically explore the transformation of the aldehyde and methoxy groups or modifications to the ethyl substituent to generate a library of related compounds for further synthetic applications or biological screening.

Derivatization Strategies and Complex Molecular Architecture Construction

Analytical Derivatization Strategies for Detection and Profiling

Derivatization strategies for aldehydes, and by extension 5-Ethyl-2-methoxybenzaldehyde, typically target the carbonyl functional group. These reactions convert the aldehyde into a less volatile, more stable, and more easily detectable derivative. The choice of derivatization reagent and analytical technique is interdependent and is often dictated by the sample matrix and the required sensitivity of the assay.

Common analytical platforms for the analysis of derivatized aldehydes include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) Based Methods

For HPLC analysis, derivatization is frequently used to introduce a chromophore or fluorophore into the analyte molecule, significantly enhancing its detectability by UV-Visible or fluorescence detectors. A widely utilized reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comhitachi-hightech.comnih.gov The reaction of DNPH with an aldehyde forms a stable 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection. waters.comhitachi-hightech.com This method is a standard approach for the analysis of carbonyl compounds in various environmental and biological samples. hitachi-hightech.comnih.gov

Another approach involves the use of fluorescent labeling agents, such as dansylhydrazine or 4,5-dimethyl-o-phenylenediamine, which can significantly improve detection limits. jst.go.jpresearchgate.net Post-column derivatization with reagents like 1,3-cyclohexanedione (B196179) can also be employed, offering the advantage of avoiding sample pretreatment complexities. jascoinc.comjasco-global.com

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde/Ketone | HPLC-UV | Well-established method, stable derivatives. waters.comhitachi-hightech.comnih.gov |

| Dansylhydrazine | Aldehyde/Ketone | HPLC-Fluorescence | High sensitivity. researchgate.net |

| 4,5-Dimethyl-o-phenylenediamine | Aromatic Aldehydes | HPLC-Fluorescence | Sensitive for aromatic aldehydes. jst.go.jp |

| 1,3-Cyclohexanedione | Aldehydes | HPLC-Fluorescence (Post-column) | No complex pretreatment required. jascoinc.comjasco-global.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

In the context of GC-MS analysis, derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to gas chromatographic separation. researchgate.net A common derivatization reagent for aldehydes in GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comund.edu PFBHA reacts with aldehydes to form stable oxime derivatives that are volatile and exhibit excellent chromatographic behavior. sigmaaldrich.com The pentafluorobenzyl group also makes the derivative highly sensitive to electron capture detection (ECD) and provides characteristic mass spectral fragmentation patterns for confirmation by MS. sigmaaldrich.comund.edu

Silylation is another derivatization technique that can be applied to aldehydes, although it is more commonly used for compounds with active hydrogens. This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

| Derivatization Reagent | Derivative Formed | Key Advantages for GC-MS |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Thermally stable, volatile, high sensitivity (EI-MS and NICI-MS). sigmaaldrich.comund.edu |

| Silylating Agents (e.g., BSTFA, TMCS) | Silyl ether/acetal | Increases volatility and thermal stability. oup.com |

Advanced Derivatization and Detection Strategies

More advanced strategies for the profiling of aldehydes involve the use of isotopically labeled derivatization reagents in conjunction with mass spectrometry. researchgate.net For instance, stable isotope labeling with reagents like 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) and its deuterated analog (d4-4-APC) allows for the differential labeling of aldehydes in a sample. researchgate.net This approach facilitates the identification of aldehyde-containing compounds in complex matrices through the recognition of characteristic isotopic patterns in the mass spectrum. researchgate.net Such methods are particularly powerful for untargeted metabolomic studies where the goal is to profile a wide range of aldehydes.

The selection of an appropriate derivatization strategy for this compound will depend on the specific research question, the nature of the sample, and the available analytical instrumentation. The methods outlined above, which have been successfully applied to a wide range of aromatic and other aldehydes, provide a strong foundation for the development of robust and sensitive analytical protocols for this specific compound.

Computational and Theoretical Studies of 5 Ethyl 2 Methoxybenzaldehyde

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for predicting the molecular properties of organic compounds. For derivatives of benzaldehyde (B42025), DFT has proven to be a particularly effective method for accurately modeling electronic structure and predicting spectroscopic behavior. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of methoxybenzaldehyde derivatives is crucial for understanding their conformational preferences. For ortho-substituted benzaldehydes, two primary planar conformations are possible: an s-cis form, where the aldehyde's carbonyl group is oriented toward the ortho-substituent, and an s-trans form, where it is oriented away. ias.ac.in

Computational studies on 2-methoxybenzaldehyde (B41997) indicate a preference for the s-trans conformation, where the aldehyde group is directed away from the methoxy (B1213986) group. tandfonline.com This preference is largely driven by steric hindrance and electrostatic repulsion between the lone pairs of the oxygen atoms. The ethyl group at the 5-position in 5-ethyl-2-methoxybenzaldehyde is not expected to significantly alter this conformational preference due to its distance from the ortho- substituents.

DFT calculations, such as those using the PBE functional, have been employed to optimize the crystal structure of 2-methoxybenzaldehyde. nih.gov These calculations provide key geometrical parameters that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net

Table 1: Selected Calculated Geometrical Parameters for the 2-Methoxybenzaldehyde Moiety

Data derived from computational studies on 2-methoxybenzaldehyde as a proxy for this compound.

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C=O | ~1.23 | |

| C-O (methoxy) | ~1.36 | |

| C-C (ring avg.) | ~1.39 | |

| C-C-O (aldehyde) ~124° | ||

| C-C-O (methoxy) ~116° | ||

| C-O-C (methoxy) ~118° | ||

| O-C-C-C (dihedral) ~180° (trans) |

Note: Exact values can vary depending on the functional and basis set used in the calculation.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential Surfaces, Natural Bond Orbital Analysis)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. For methoxybenzaldehyde derivatives, the HOMO is typically localized over the methoxy-substituted benzene (B151609) ring, which acts as the primary electron-donating region. The LUMO is predominantly centered on the carbonyl group and the conjugated system of the benzene ring, indicating this region is the primary electron-accepting site. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP surface would show the most negative potential (electron-rich region) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Positive potential (electron-poor regions) would be located around the hydrogen atoms, particularly the aldehydic proton. These maps visually confirm the carbonyl group as the site for nucleophilic attack and the aromatic protons as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization and intramolecular interactions. uni-muenchen.dewikipedia.org In methoxybenzaldehydes, NBO analysis reveals significant hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs of the methoxy group into the π* antibonding orbitals of the aromatic ring. researchgate.net This delocalization contributes to the stability of the molecule and influences its electronic properties. uni-muenchen.denih.gov Second-order perturbation theory analysis within NBO calculations can quantify the stabilization energy associated with these donor-acceptor interactions. wisc.edu

Vibrational Frequency Calculations and Spectroscopic Feature Prediction

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman), which aids in the assignment of experimental spectroscopic data. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. mdpi.com

For methoxybenzaldehyde derivatives, key predicted vibrational modes include:

C=O Stretching: A strong, characteristic band typically predicted in the 1680-1710 cm⁻¹ region. DFT calculations often slightly underestimate this frequency depending on the functional used. mdpi.com

Aromatic C-H Stretching: Predicted in the 3000-3100 cm⁻¹ range.

Aliphatic C-H Stretching: From the ethyl and methoxy groups, predicted in the 2850-3000 cm⁻¹ range.

C-O-C Stretching (Ether): Asymmetric and symmetric stretching modes of the methoxy group, typically found in the 1250-1020 cm⁻¹ region. researchgate.net

CHO Bending: In-plane bending modes for the aldehyde group.

The excellent agreement typically found between calculated and experimental spectra allows for a confident assignment of nearly all fundamental vibrational modes. nih.govua.pt

Table 2: Predicted Key Vibrational Frequencies for a Methoxybenzaldehyde Structure

Representative data based on DFT calculations for methoxybenzaldehyde analogs.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Carbonyl (C=O) Stretch | 1710 - 1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1270 - 1240 |

| C-O-C Symmetric Stretch | 1050 - 1020 |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying chemical reactivity. Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, calculated as half the HOMO-LUMO gap. A smaller gap implies lower hardness and greater reactivity (higher softness).

Electrophilicity Index (ω) : This descriptor measures the stabilization in energy when the system acquires additional electronic charge from the environment. Aromatic aldehydes are known to be effective electrophiles.

Local reactivity descriptors, such as Fukui functions , identify the most reactive sites within a molecule. For an electrophilic attack, the Fukui function highlights the nucleophilic sites, while for a nucleophilic attack, it points to the electrophilic centers. In this compound, the Fukui function for nucleophilic attack (f+) would be largest on the carbonyl carbon, confirming it as the primary electrophilic site, which is the expected outcome for aldol-type reactions and other nucleophilic additions. nih.govnih.gov

Analysis of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonding, Dimer Formation)

In the solid state and potentially in the liquid phase, intermolecular interactions play a critical role in the supramolecular assembly of molecules. For methoxybenzaldehydes, weak C–H···O hydrogen bonds are significant directing forces in crystal packing. nih.gov

Computational and X-ray crystallography studies on 2-methoxybenzaldehyde have confirmed that molecules self-assemble into dimers via C–H···O hydrogen bonds. nih.govresearchgate.net Specifically, the interaction occurs between an aromatic C-H group (at the 3-position) of one molecule and the carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.net Similar C–H···O interactions involving methyl and formyl groups have been identified in 4-methoxybenzaldehyde. researchgate.netacs.orgacs.org These interactions, along with potential π–π stacking of the benzene rings, stabilize the crystal lattice. nih.govresearchgate.net

Ab initio calculations have been used to determine the structures and relative energies of various possible dimer configurations, confirming that structures linked by two C–H···O contacts are energetically favorable. acs.org The calculated interaction energies quantify the strength of these noncovalent bonds, which, while weak individually, collectively determine the crystal architecture.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. smu.edu For aldehydes, common reactions include nucleophilic additions, condensations, and oxidations.

DFT studies on reactions involving benzaldehyde derivatives, such as the Cannizzaro reaction and benzoin (B196080) condensation, have successfully located the relevant transition states and determined the rate-determining steps. researchgate.net For a reaction like the base-catalyzed aldol condensation, computational modeling can elucidate the mechanism by:

Modeling the initial deprotonation of a nucleophile.

Calculating the transition state for the nucleophilic attack on the electrophilic carbonyl carbon of this compound.

Characterizing the tetrahedral intermediate formed.

Modeling the subsequent dehydration step to form an α,β-unsaturated product, including the transition state for water elimination.

Studies on similar systems, like the reaction of benzaldehyde with acetone (B3395972), provide a clear framework for this process. youtube.com Furthermore, computational investigations into the enzymatic degradation of related dimethoxyphenyl compounds have used DFT to map complex multi-step reaction pathways involving radical species, bond transformations, and transition states. nih.govnih.gov These studies provide a blueprint for how the reaction mechanisms involving this compound could be computationally explored.

Advanced Spectroscopic Characterization of 5 Ethyl 2 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁷O NMR)

NMR spectroscopy is fundamental for determining the precise molecular structure of 5-Ethyl-2-methoxybenzaldehyde and its analogues in solution. By analyzing the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁷O, a complete structural map can be assembled.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and ethyl protons are expected. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic region would show a complex splitting pattern for the three protons on the 1,2,4-trisubstituted benzene (B151609) ring. The methoxy group protons would present as a sharp singlet around δ 3.8-4.0 ppm, while the ethyl group would be identified by a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

For comparison, the ¹H NMR spectral data for related benzaldehyde (B42025) derivatives are well-documented. For instance, in 2-methoxybenzaldehyde (B41997), the aromatic protons display signals in the range of δ 6.97–7.83 ppm. researchgate.net

Interactive Data Table: ¹H NMR Data for Benzaldehyde Derivatives

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Other Protons (δ, ppm) |

| 2-methoxybenzaldehyde | DMSO-d6 | 10.36 (s, 1H) | 7.76 (dd, 1H), 7.67 (ddd, 1H), 7.15 (d, 1H), 7.09 (t, 1H) | 3.88 (s, 3H) | - |

| 3-methoxybenzaldehyde (B106831) | DMSO-d6 | 9.98 (s, 1H) | 7.51 (d, 2H), 7.41 (s, 1H), 7.30–7.25 (m, 1H) | 3.82 (s, 3H) | - |

| 2-hydroxy-5-methoxybenzaldehyde (B1199172) | - | - | - | - | - |

| 5-bromo-2-methoxybenzaldehyde (B189313) | - | - | - | - | - |

Data for 2- and 3-methoxybenzaldehyde sourced from reference rsc.org. Data for other compounds is available but specific shifts were not in the provided search results. nih.govnih.gov

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, the carbonyl carbon of the aldehyde group is expected at a characteristic downfield shift (δ ~190 ppm). The aromatic carbons would appear between δ 110-160 ppm, with the carbon bearing the methoxy group being significantly shielded. The methoxy carbon itself typically resonates around δ 55-60 ppm, and the two carbons of the ethyl group would have distinct shifts in the aliphatic region.

Interactive Data Table: ¹³C NMR Data for Benzaldehyde Derivatives

| Compound | Solvent | C=O (δ, ppm) | Aromatic C (δ, ppm) | O-CH₃ (δ, ppm) | Other C (δ, ppm) |

| 2-methoxybenzaldehyde | DMSO-d6 | 189.0 | 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 | 55.8 | - |

| 3-methoxybenzaldehyde | DMSO-d6 | 193.0 | 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 | 55.4 | - |

| 5-bromo-2-methoxybenzaldehyde | CCl₄ | 188.8 | 159.3, 136.1, 129.0, 127.3, 114.7, 114.1 | 56.1 | - |

Data sourced from references rsc.orgnih.gov.

¹⁷O NMR Spectroscopy

¹⁷O NMR is a more specialized technique, challenged by the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O isotope. osti.gov However, it can offer direct insight into the electronic environment of the oxygen atoms. For this compound, two distinct ¹⁷O signals would be expected: one for the carbonyl oxygen and one for the methoxy oxygen. In related compounds like benzaldehyde, the carbonyl oxygen resonates at approximately 565 ppm (in CH₃CN). spectrabase.com For 2-methoxybenzaldehyde, ¹⁷O NMR data is available, which can serve as a reference for the expected chemical shifts in the title compound. nih.gov The application of techniques like Dynamic Nuclear Polarization (DNP) is emerging to enhance signal acquisition for such low-sensitivity nuclei. osti.gov

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups and study molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group should appear around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ region, while aliphatic C-H stretches from the ethyl and methoxy groups would be observed between 2850-2980 cm⁻¹. The spectrum will also feature aromatic C=C stretching bands around 1500-1600 cm⁻¹ and C-O stretching vibrations for the aryl-ether linkage.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of this compound, the aromatic ring vibrations and the symmetric stretching of the C=O group are often strong. Studies on the related compound 2,4,5-trimethoxybenzaldehyde (B179766) have utilized both experimental and computational (DFT) methods to assign vibrational modes. researchgate.net For example, in this molecule, aromatic C-H stretching was calculated at 3052 cm⁻¹, and various C-C stretching and bending modes were identified throughout the fingerprint region. researchgate.net

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Benzaldehyde Derivatives

| Compound | Technique | C=O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch |

| 2,4,5-trimethoxybenzaldehyde | FT-IR | 1670 | - | 2941, 2837 | 1603, 1523 |

| 2,4,5-trimethoxybenzaldehyde | FT-Raman | 1671 | 3081 | 2941, 2837 | 1603, 1583 |

| 2-methoxybenzaldehyde | INS/DFT | - | - | - | - |

| 5-bromo-2-methoxybenzaldehyde | FT-IR (Mull) | 1675 | 3070 | 2950, 2840 | 1590, 1570 |

Data sourced from references nih.govresearchgate.netnih.gov. INS/DFT refers to Inelastic Neutron Scattering combined with Density Functional Theory calculations, which provides a detailed vibrational analysis.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzaldehydes typically exhibit two main absorption bands: a strong band at shorter wavelengths (200-280 nm) corresponding to π→π* transitions within the benzene ring and the carbonyl group, and a weaker band at longer wavelengths (280-350 nm) due to the n→π* transition of the carbonyl group's non-bonding electrons. The substitution pattern on the ring, including the electron-donating methoxy group and the alkyl ethyl group, influences the precise wavelength (λmax) and intensity of these absorptions. For example, studies on 2-methoxybenzaldehyde have characterized its UV-Vis absorption profile. researchgate.net

Mass Spectrometry Techniques (e.g., FAB-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis of this compound under electron ionization (EI), the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (164.20 g/mol ). The fragmentation pattern is predictable based on related structures. Key fragmentation pathways for substituted benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion (M-1)⁺, loss of the formyl radical (·CHO) to give (M-29)⁺, and loss of the ethyl group (·C₂H₅) to also produce an (M-29)⁺ ion. Other common fragments would arise from the loss of a methyl radical (·CH₃) from the methoxy group (M-15)⁺ or the loss of formaldehyde (B43269) (CH₂O) via rearrangement.

The mass spectrum of the related 5-bromo-2-methoxybenzaldehyde shows a molecular ion and characteristic fragments that help confirm its structure. nih.gov Similarly, the NIST library contains EI mass spectra for 2-methoxybenzaldehyde, showing major peaks at m/z 136 (M⁺), 135 (M-H)⁺, and 77 (phenyl cation). nih.govnist.gov

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself does not appear to be publicly available, the structures of several closely related compounds have been determined. The crystal structure of 2-methoxybenzaldehyde has been solved, revealing that it crystallizes in the tetragonal space group P4₃ with four independent molecules in the asymmetric unit. researchgate.netnih.gov The structure of 5-bromo-2-methoxybenzaldehyde has also been reported. nih.gov These known structures serve as excellent models for predicting the solid-state conformation and packing of this compound.

Interactive Data Table: Crystallographic Data for Benzaldehyde Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| 2-methoxybenzaldehyde | C₈H₈O₂ | Tetragonal | P4₃ | 11.0120 | 11.0120 | 23.615 | researchgate.net |

| 5-bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | Monoclinic | P2₁/n | 7.643 | 6.845 | 15.684 | nih.gov |

Other Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance (EPR))

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As this compound is a diamagnetic, closed-shell molecule, it is EPR-silent. This technique would not be applicable for its direct characterization unless it is converted into a radical anion or cation or is part of a complex with a paramagnetic metal center. No EPR studies related to this compound or its direct derivatives were found in the reviewed literature.

Catalytic Approaches in the Chemistry of 5 Ethyl 2 Methoxybenzaldehyde

Homogeneous Catalysis for Transformations Involving the Compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for aldehyde transformations. For a compound like 5-Ethyl-2-methoxybenzaldehyde, with its electron-donating substituents, several homogeneous catalytic reactions are of interest.

One such transformation is reductive etherification. Research on related methoxybenzaldehydes shows that zirconium and hafnium-based polyhedral oligosilsesquioxane (POSS) complexes can catalyze their conversion to the corresponding isopropyl ethers in isopropanol (B130326), which acts as both solvent and reagent. mdpi.com For instance, 2-methoxybenzaldehyde (B41997) is readily converted to 2-methoxybenzyl alcohol using these catalysts. mdpi.com It is plausible that this compound would undergo a similar Meerwein-Ponndorf-Verley (MPV) reduction followed by etherification. The reaction mechanism likely involves the formation of a metal-stabilized carbocation intermediate after initial reduction to the alcohol. mdpi.com

Another key area is hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond. While this applies to the precursors of this compound, related rhodium-catalyzed transfer hydroformylation of alkynes using alkyl aldehydes as a source of syngas is a well-established homogeneous process for producing α,β-unsaturated aldehydes. acs.orgresearchgate.net The electronic properties of the substituents on the aromatic ring can influence the regioselectivity of such reactions. nih.gov

Table 7.1: Potential Homogeneous Catalytic Transformations for this compound Analogs

| Catalytic Reaction | Catalyst System (Example) | Substrate Analog | Product Type | Reference |

|---|---|---|---|---|

| Reductive Etherification | {[(isobutyl)7Si7O12]ZrOPri∙(HOPri)}2 | 2-Methoxybenzaldehyde | Benzyl (B1604629) alcohol / Isopropyl ether | mdpi.com |

| Hydroacylation | [Rh(cod)OMe]2 / dcpm | Benzaldehydes | α-Aryl ketones | nih.gov |

Heterogeneous Catalysis for Synthesis and Derivatization

Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and recyclability. The synthesis of substituted benzaldehydes often employs such catalysts.

One method involves the vapor-phase oxidation of substituted toluenes. For instance, a catalyst with the general formula VaXbYcOd (where X can be alkali metals and Y can be various other metals) has been patented for the production of methoxy-substituted benzaldehydes from their corresponding toluenes using a molecular oxygen-containing gas. ajgreenchem.com Similarly, molybdenum-incorporated manganese oxide nanomaterials have been used for the catalytic oxidation of toluene (B28343) to benzaldehyde (B42025) and benzyl alcohol. researchgate.net The synthesis of this compound could, in principle, be achieved via the selective oxidation of 2-ethyl-4-methoxytoluene over a suitable heterogeneous catalyst.

Derivatization reactions can also be facilitated by heterogeneous catalysts. For example, the condensation of substituted benzaldehydes with other molecules to form larger structures, such as chromenes, can be catalyzed by basic alumina (B75360) in water. acs.org Copper-based metal-organic frameworks (MOFs) have been shown to be efficient heterogeneous catalysts for the C-H bond activation of aldehydes to form symmetric anhydrides. espublisher.com Lanthanum-doped zirconia has been demonstrated as an effective and reusable catalyst for the reductive amination of 2-methoxybenzaldehyde. researchgate.netbeilstein-journals.org Given these examples, it is highly probable that this compound would be a viable substrate for similar transformations.

Table 7.2: Examples of Heterogeneous Catalysis for Synthesis/Derivatization of Benzaldehyde Derivatives

| Catalytic Process | Catalyst (Example) | Reactant(s) (Analog) | Product Type | Reference |

|---|---|---|---|---|

| Vapor-Phase Oxidation | Vanadium-based oxide | Methoxy-substituted toluene | Substituted benzaldehyde | ajgreenchem.com |

| Reductive Amination | Lanthanum doped Zirconia | 2-Methoxybenzaldehyde, DMF | Tertiary amine | researchgate.netbeilstein-journals.org |

| Condensation Reaction | Basic Alumina | Substituted benzaldehydes, Malononitrile | Chromenes | acs.org |

Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic metals. N-Heterocyclic carbenes (NHCs) are particularly prominent in aldehyde chemistry.

NHC catalysis often involves the concept of "umpolung" or polarity inversion. acs.org An NHC can add to an aldehyde to form a Breslow intermediate, which is an acyl anion equivalent. chalmers.se This intermediate can then participate in various reactions. For electron-rich benzaldehydes, like this compound, NHC-catalyzed reactions are well-documented. For example, NHCs can catalyze the oxidation of benzaldehyde derivatives to esters in excellent yields. chalmers.semdpi.com

The benzoin (B196080) reaction, a condensation of two aldehydes, is another classic NHC-catalyzed transformation. acs.org While direct studies on this compound are not available, research on other electron-rich benzaldehydes suggests it would be a suitable substrate. mdpi.com Furthermore, thiourea-based organocatalysts, in combination with a silane (B1218182) reducing agent, can catalyze the reductive etherification of aldehydes and ketones. nih.gov

Table 7.3: Potential Organocatalytic Reactions for this compound

| Reaction Type | Catalyst Type | Key Intermediate | Potential Product | Reference |

|---|---|---|---|---|

| Redox Esterification | N-Heterocyclic Carbene (NHC) | Acyl azolium | Ester | mdpi.com |

| Benzoin Condensation | N-Heterocyclic Carbene (NHC) | Breslow intermediate | α-Hydroxy ketone | acs.org |

Photocatalysis and Photoinitiation in Aldehyde Chemistry

Photocatalysis utilizes light to drive chemical reactions and has been applied to a wide range of transformations involving aromatic aldehydes. These compounds can act as photoinitiators or substrates in various light-mediated processes. nih.govchalmers.se

For instance, iridium-based photoredox catalysts can facilitate the deoxygenative reductive olefination of aromatic aldehydes, producing alkenes. nih.gov The substrate scope of this reaction is broad and tolerates various functional groups, including the alkoxyl groups present in this compound. nih.gov Another important reaction is the photocatalytic addition of aldehydes to N-heteroaromatics, which can be achieved through a dual catalyst system involving an acridinium (B8443388) photoredox catalyst and a thiophosphoric acid organocatalyst. chemrxiv.orgresearchgate.net This method works for a range of aromatic aldehydes, including those with electron-donating ether groups. chemrxiv.org

Aromatic aldehydes themselves can sometimes act as photoinitiators. nih.gov Upon irradiation, an aldehyde can be excited to a triplet state, which can then initiate further reactions, such as hydrogen atom transfer (HAT) processes. chalmers.se For example, the catalytic arylation of aromatic aldehydes with aryl bromides has been demonstrated where the benzophenone (B1666685) product acts as the photocatalyst. chalmers.se

Table 7.4: Representative Photocatalytic Reactions Involving Aromatic Aldehydes

| Reaction Type | Catalyst System (Example) | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Reductive Olefination | [Ir(FCF3ppy)2dtbbpy]PF6 | Aromatic aldehydes | Alkenes | nih.gov |

| N-Heteroarylation | Mes-Acr+ / Thiophosphoric acid | Aromatic aldehydes, N-heterocycles | Hydroxyalkylated N-heterocycles | chemrxiv.orgresearchgate.net |

Investigation of Catalyst Mechanisms and Selectivity

Understanding the mechanism of a catalytic reaction is crucial for optimizing conditions and controlling selectivity. For reactions involving substituted benzaldehydes like this compound, the electronic nature of the substituents plays a key role.

In many reactions, the aldehyde's carbonyl group is activated by the catalyst. In Lewis acid catalysis, the acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov In NHC catalysis, the formation of the Breslow intermediate is a pivotal mechanistic step, and its stability and reactivity are influenced by the substituents on the aldehyde. chalmers.se The presence of electron-donating groups, such as the methoxy (B1213986) and ethyl groups in this compound, generally increases the electron density on the aromatic ring and the carbonyl group. This can affect reaction rates and selectivity. For example, in electrochemical reductions, stronger electron-donating groups on a benzaldehyde promote hydrogenolysis over hydrogenation. nih.gov

In photocatalysis, the mechanism often involves single electron transfer (SET) steps. A photoexcited catalyst can reduce or oxidize the aldehyde, generating radical intermediates. nih.gov For example, the formation of a ketyl radical is a common intermediate in the photocatalytic reductive coupling of aldehydes. The selectivity of these reactions (e.g., chemo-, regio-, and stereoselectivity) is dictated by the subtle interplay of catalyst structure, substrate electronics, and reaction conditions. Mechanistic studies often employ techniques like kinetic analysis, isotopic labeling, and computational modeling (DFT) to elucidate the reaction pathways and the nature of transition states. acs.orgresearchgate.net

Green Chemistry Principles in the Synthesis and Reactions of 5 Ethyl 2 Methoxybenzaldehyde

Implementation of Sustainable Solvent Systems (e.g., Aqueous, Solvent-Free Media)

The choice of solvent is a primary consideration in green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes. nih.gov Traditional syntheses often rely on volatile and hazardous organic solvents. The development of sustainable alternatives involves using greener solvents like water, supercritical fluids, or eliminating the solvent entirely.

Aqueous Media: The synthesis of related compounds, such as p-methoxybenzaldehyde, has been successfully demonstrated in aqueous systems. google.com For instance, the methylation of p-hydroxybenzaldehyde using dimethyl carbonate can be performed in water with the aid of a surfactant to create a two-phase homogeneous reaction system. google.com This approach eliminates the need for hazardous solvents like DMF or DMSO, reduces energy consumption during product separation, and allows for the recycling of the reaction solvent, thereby lowering production costs. google.com A similar strategy could be envisioned for the synthesis of 5-Ethyl-2-methoxybenzaldehyde, potentially starting from 5-ethyl-2-hydroxybenzaldehyde (B1600150) in an aqueous medium.

Solvent-Free Media: Microwave-assisted organic synthesis (MAOS) often enables reactions to proceed under solvent-free conditions, where the reactants are adsorbed onto a solid support like alumina (B75360) or silica. irjet.netresearchgate.net This technique significantly reduces waste and simplifies product purification. The synthesis of 1,2-disubstituted benzimidazoles, for example, has been achieved with high efficiency under solvent-free microwave irradiation, offering a model for potential applications in the synthesis of benzaldehyde (B42025) derivatives. mdpi.com Mechanochemistry, which involves inducing reactions through mechanical force, is another method that can eliminate the need for bulk solvents. text2fa.ir

Greener Organic Solvents: When organic solvents are necessary, replacing hazardous options with more benign alternatives is a key strategy. Solvents like acetone (B3395972) and ethyl acetate (B1210297) are considered environmentally preferable and have been used in the synthesis of related alkoxybenzaldehydes. nih.govdesigner-drug.comgoogle.com For example, the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be performed in refluxing acetone. designer-drug.com

| Solvent System | Conventional Examples | Green Alternative Examples | Key Advantages of Green Alternatives |

| Solvent Type | Dichloromethane, Chloroform (B151607), DMF, DMSO | Water, Acetone, Ethyl Acetate, Supercritical Fluids | Reduced toxicity, improved safety, biodegradability, lower environmental impact. nih.govgoogle.com |

| Reaction Media | Homogeneous organic solvent | Aqueous media, Biphasic systems, Solvent-free (solid support) | Eliminates volatile organic compounds (VOCs), simplifies product separation, reduces waste. google.comresearchgate.net |

Enhancement of Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they minimize the generation of by-products. primescholars.com

In the context of synthesizing this compound, a hypothetical synthesis starting from 5-ethyl-2-hydroxybenzaldehyde via Williamson ether synthesis with a methylating agent like methyl iodide would be a substitution reaction. While effective, this type of reaction inherently has lower atom economy because it produces a salt by-product (e.g., sodium iodide).

Catalytic Routes: Utilizing catalytic amounts of reagents instead of stoichiometric amounts drastically reduces waste and improves efficiency.

Addition Reactions: Designing synthetic pathways that favor addition reactions, which have a theoretical atom economy of 100%, is ideal. primescholars.com For instance, a hypothetical catalytic addition of a methyl group across the hydroxyl bond would be superior to a substitution reaction.

| Metric | Definition | Ideal Value | Implication for Synthesis of this compound |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Favors addition and rearrangement reactions over substitutions or eliminations to minimize by-products. jocpr.comnih.gov |

| Reaction Yield | (Actual Yield / Theoretical Yield) x 100% | 100% | High yields are crucial to prevent waste of starting materials and costly reagents. primescholars.com |

| Reaction Mass Efficiency (RME) | Mass of Desired Product / Total Mass of Reactants, Solvents, and Reagents | Closer to 1 | Provides a holistic view of process efficiency, highlighting the significant impact of solvent and reagent waste. buecher.de |

Utilization of Environmentally Benign Reagents and Catalysts

The use of toxic or hazardous reagents and catalysts is a major environmental concern in chemical synthesis. Green chemistry promotes the use of safer alternatives and catalytic processes that are both efficient and recyclable.

Benign Reagents: A common step in the synthesis of alkoxybenzaldehydes is methylation. Traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are highly toxic. A greener alternative is dimethyl carbonate (DMC), which is environmentally benign and produces methanol (B129727) as a by-product, which can often be recycled. google.com The use of DMC with a suitable catalyst has been proven effective for the methylation of phenols, representing a viable green route for the synthesis of this compound. google.com

Benign and Recyclable Catalysts: The development of efficient and recyclable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. mdpi.com For example, a polymer-supported palladium chloride catalyst has been used for the oxidation of anethole (B165797) to p-methoxybenzaldehyde. google.com Zeolites have also been employed as catalysts in the synthesis of p-methoxybenzaldehyde, offering an environmentally friendly option. google.com

Non-Precious Metal Catalysts: Catalysts based on precious metals like palladium or platinum are often expensive and have associated environmental costs from mining. researchgate.net Research into catalysts based on more abundant and less toxic metals, such as nickel or copper, is a key area of green chemistry. researchgate.net Nickel-based catalysts, for instance, have shown good performance in deoxygenation reactions and could be explored for other transformations. researchgate.net

Biocatalysts: Enzymes and whole-cell systems offer highly selective and efficient catalysis under mild conditions (aqueous media, ambient temperature, and pressure). In some cases, waste materials, such as fruit peels, have been used to develop "eco-catalysts" for reactions like the ring-opening of epoxides, showcasing innovative approaches to sustainable catalysis. researchgate.net

Energy-Efficient Methodologies (e.g., Microwave-Assisted, Mechanochemical Synthesis)

Reducing energy consumption is a key goal of green chemistry, as it lowers both the environmental footprint and the operational cost of a chemical process.

Microwave-Assisted Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org Unlike conventional heating which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. irjet.net This results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and often enhanced product purity. mdpi.comnih.gov MAOS can frequently be performed with reduced solvent volumes or under solvent-free conditions, further contributing to its green credentials. irjet.netresearchgate.net The synthesis of various heterocyclic compounds and complexes has demonstrated the significant advantages of microwave heating over conventional methods, suggesting its high potential for application in the synthesis of this compound. irjet.netmdpi.comajrconline.org

| Method | Reaction Time | Energy Input | Solvent Use | Key Benefits |

| Conventional Heating | Hours to Days | High (inefficient heat transfer) | Often requires large volumes of high-boiling solvents | Established and widely understood. |

| Microwave-Assisted Synthesis | Seconds to Minutes | Low (direct, efficient energy transfer) | Often allows for solvent-free conditions or reduced solvent | Drastically reduced reaction times, higher yields, improved energy efficiency, cleaner reactions. ajrconline.orgnih.gov |

| Mechanochemical Synthesis | Minutes to Hours | Moderate (mechanical energy) | Typically solvent-free | Eliminates bulk solvents, can access different reaction pathways. text2fa.ir |

Mechanochemical Synthesis: This technique uses mechanical energy (e.g., grinding, milling) to drive chemical reactions, typically in the absence of a solvent. By avoiding bulk solvents, mechanochemistry significantly reduces waste and can lead to more energy-efficient processes. text2fa.ir

Development of Eco-Friendly and Cost-Efficient Processes

The ultimate goal of applying green chemistry is to develop processes that are both environmentally friendly and economically viable. For this compound, this involves an integrated approach that combines the principles discussed above.

An optimal process would look to:

Utilize Safer Inputs: Employing non-toxic starting materials and reagents, such as using dimethyl carbonate instead of dimethyl sulfate. google.com

Maximize Efficiency: Designing the synthesis to have a high atom economy and optimizing conditions for high yields to minimize waste. nih.gov

Incorporate Catalysis: Using recyclable heterogeneous or abundant metal catalysts to reduce costs and environmental impact. mdpi.comgoogle.comresearchgate.net

Adopt Green Solvents: Preferentially using water as a solvent or performing the reaction under solvent-free conditions. google.com

Conserve Energy: Implementing energy-efficient technologies like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comajrconline.org

By integrating these strategies, the synthesis of this compound can be shifted towards a more sustainable model that aligns with the economic and environmental demands of modern chemical manufacturing. reagent.co.ukrsc.org

Emerging Research Frontiers for 5 Ethyl 2 Methoxybenzaldehyde Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The classical methods for synthesizing substituted benzaldehydes, such as the Vilsmeier-Haack, Gattermann, and Duff reactions, often require harsh conditions and can suffer from limited substrate scope or the generation of significant waste. Modern synthetic chemistry is pushing the boundaries to overcome these limitations.

One of the most promising frontiers is the direct C-H functionalization . sigmaaldrich.comyale.edu This strategy aims to directly convert a C-H bond on the aromatic ring into a C-CHO group, which is a highly atom-economical approach. sigmaaldrich.com For the synthesis of 5-Ethyl-2-methoxybenzaldehyde, this would involve the selective formylation of 4-ethylanisole (B128215) at the ortho position to the methoxy (B1213986) group. The use of transient directing groups, which form an imine in situ, can facilitate this type of ortho-selective C-H activation. researchgate.netresearchgate.net

The Vilsmeier-Haack reaction , while a classic method, is also a subject of renewed interest for the formylation of electron-rich arenes. organic-chemistry.orgwikipedia.orgijpcbs.com The reaction utilizes a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orgyoutube.com For 4-ethylanisole, the electron-donating nature of the methoxy and ethyl groups makes it a suitable substrate for this reaction, directing the formylation to the ortho and para positions. thieme-connect.com Research in this area is focused on milder reaction conditions and expanding the substrate scope.

Another emerging area is the use of photocatalysis to synthesize aromatic aldehydes. rsc.org These methods often utilize visible light and a photocatalyst to drive the reaction, offering a greener alternative to traditional methods. rsc.orgnih.govnih.gov The synthesis of aldehydes can be achieved through various photocatalytic pathways, including the oxidation of corresponding alcohols or the decarboxylation of carboxylic acids. rsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Pathways to this compound

| Synthetic Pathway | Starting Material | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| C-H Functionalization | 4-Ethylanisole | Transition metal catalyst (e.g., Pd, Ir), Transient directing group | High atom economy, direct synthesis | Catalyst cost, optimization of regioselectivity |

| Vilsmeier-Haack Reaction | 4-Ethylanisole | DMF, POCl₃ | Well-established, good for electron-rich arenes | Stoichiometric reagents, potential for harsh conditions |

Design and Application of Advanced Catalytic Systems

The development of advanced catalytic systems is at the heart of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability.

Biocatalysis represents a significant frontier, with enzymes offering unparalleled selectivity under mild conditions. For instance, the synthesis of vanillin, a structurally related compound, has been achieved using enzymes like eugenol (B1671780) oxidase and carboxylic acid reductase. nih.govnih.govyoutube.comuab.catrug.nl A similar biocatalytic approach could be envisioned for this compound, potentially starting from a bio-derived precursor. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling. uab.cat

Photocatalytic systems are also rapidly evolving. The use of semiconductor materials like titanium dioxide (TiO₂) and tungsten trioxide/zinc oxide composites (WO₃ZnO/Fe₃O₄) allows for the selective oxidation of aromatic alcohols to aldehydes using air as the oxidant. nih.govresearchgate.net Core/shell quantum dots (e.g., CdSe/CdS) are also emerging as efficient photocatalysts for the reduction of ketones and aldehydes to alcohols, a transformation that can be reversible and controllable. acs.org

Palladium-catalyzed reductive carbonylation of aryl halides is another advanced catalytic method for aldehyde synthesis. This process uses carbon monoxide and a silane (B1218182) reducing agent in the presence of a palladium catalyst. researchgate.net This method offers good functional group tolerance and can be performed under relatively mild conditions.

In-depth Mechanistic Understanding through Integrated Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts.

The mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide and phosphorus oxychloride. wikipedia.orgyoutube.com This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde. wikipedia.org